{1-[N-(Cyclopentanecarbonyl)glycyl]pyrrolidin-2-yl}boronic acid
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Overview
Description
(1-(2-(Cyclopentanecarboxamido)acetyl)pyrrolidin-2-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound is characterized by the presence of a boronic acid group attached to a pyrrolidine ring, which is further substituted with a cyclopentanecarboxamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-(Cyclopentanecarboxamido)acetyl)pyrrolidin-2-yl)boronic acid typically involves multi-step organic reactionsThe final step involves the incorporation of the boronic acid group, often achieved through borylation reactions using boronic acid reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography. The scalability of the synthesis is crucial for its application in large-scale production .
Chemical Reactions Analysis
Types of Reactions
(1-(2-(Cyclopentanecarboxamido)acetyl)pyrrolidin-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the amide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the boronic acid group under mild conditions.
Major Products Formed
The major products formed from these reactions include boronic esters, amines, and substituted boronic acid derivatives, which can be further utilized in various synthetic applications .
Scientific Research Applications
Chemistry
In organic synthesis, (1-(2-(Cyclopentanecarboxamido)acetyl)pyrrolidin-2-yl)boronic acid serves as a versatile building block for the construction of complex molecules. Its boronic acid group is particularly useful in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds .
Biology and Medicine
Boronic acids are known to inhibit proteases and other enzymes, making them valuable in the development of therapeutic agents .
Industry
In the material science industry, this compound can be utilized in the synthesis of advanced materials, such as boron-doped polymers and nanomaterials, which have applications in electronics and catalysis .
Mechanism of Action
The mechanism of action of (1-(2-(Cyclopentanecarboxamido)acetyl)pyrrolidin-2-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Cyclohexylboronic acid
Uniqueness
Compared to these similar compounds, (1-(2-(Cyclopentanecarboxamido)acetyl)pyrrolidin-2-yl)boronic acid is unique due to its combination of a pyrrolidine ring and a cyclopentanecarboxamido group. This structural complexity enhances its reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
915283-71-5 |
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Molecular Formula |
C12H21BN2O4 |
Molecular Weight |
268.12 g/mol |
IUPAC Name |
[1-[2-(cyclopentanecarbonylamino)acetyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C12H21BN2O4/c16-11(15-7-3-6-10(15)13(18)19)8-14-12(17)9-4-1-2-5-9/h9-10,18-19H,1-8H2,(H,14,17) |
InChI Key |
KXDXUFDMNMEQHZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CCCN1C(=O)CNC(=O)C2CCCC2)(O)O |
Origin of Product |
United States |
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